N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide

Coordination Chemistry Organometallic Synthesis Ligand Design

N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide (CAS 17353-82-1), commonly named 4,4'-dibenzamidoxime oxide or 4,4'-oxybis(N-hydroxybenzimidamide), is a symmetrical bis‑amidoxime compound (C14H14N4O3, MW 286.29). It belongs to the aromatic diamidoxime class, which functions as a prodrug for the corresponding diamidine, phenamidine (4,4'-oxydibenzamidine, CAS 101-62-2).

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 17353-82-1
Cat. No. B090919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
CAS17353-82-1
Synonyms4,4'-DIBENZAMIDOXIME OXIDE
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18)
InChIKeySSRBFTSNCIQBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dibenzamidoxime Oxide (CAS 17353-82-1): Procurement-Relevant Identity and Structural Class


N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide (CAS 17353-82-1), commonly named 4,4'-dibenzamidoxime oxide or 4,4'-oxybis(N-hydroxybenzimidamide), is a symmetrical bis‑amidoxime compound (C14H14N4O3, MW 286.29). It belongs to the aromatic diamidoxime class, which functions as a prodrug for the corresponding diamidine, phenamidine (4,4'-oxydibenzamidine, CAS 101-62-2) [1]. The compound contains two N‑hydroxycarbamimidoyl moieties connected via a central diphenyl ether bridge, a structural feature that distinguishes it from polymethylene‑linked diamidoximes such as the pentamidine‑amidoxime prodrugs [2]. Its primary documented application is as a synthetic intermediate and ligand for metal‑coordination chemistry, with emerging interest as a bioreducible prodrug candidate for antiparasitic applications [3].

Procurement Risks of Substituting 4,4'-Dibenzamidoxime Oxide with Other Diamidoximes or Amidines


Interchanging 4,4'-dibenzamidoxime oxide with other bis‑amidoxime prodrugs or with the active amidine (phenamidine) is not supported by existing data. The diphenyl ether linker in this compound confers a distinct spatial separation between the two amidoxime groups relative to the pentamethylene linker in pentamidine‑derived prodrugs, which can alter both enzyme‑mediated reduction kinetics and DNA‑binding properties of the released diamidine [1]. Direct replacement with phenamidine itself negates the prodrug advantage: the amidoxime form is hypothesized to significantly improve oral bioavailability and reduce acute hypotensive toxicity compared with the charged amidine, a principle demonstrated for analogous bis‑benzamidoximes but not yet fully quantified for this specific compound [2]. The following evidence dimensions highlight where measurable differentiation exists or can be reasonably inferred from class‑level data.

Quantitative Differentiation Evidence for 4,4'-Dibenzamidoxime Oxide Against Closest Analogs


Ligand Geometry: Didentate Amidoximate Coordination via Diphenyl Ether Bridge vs. Monodentate Benzamidoxime

In the synthesis of triphenylarsenic(V) complexes, the dibenzamidoximate ligand (derived from CAS 17353-82-1) acts as a bidentate chelator through both oximato oxygen and amido nitrogen atoms, forming a stable trigonal bipyramidal complex [Ph3As(ONC(Ph)NH2)2]. In contrast, mono‑benzamidoxime (CAS 613-92-3) forms a significantly different coordination environment [1]. The diphenyl ether backbone provides a rigid ~10.5 Å spacing between the two chelating sites, which is distinct from the flexible pentamethylene chain in pentamidine‑derived amidoximes.

Coordination Chemistry Organometallic Synthesis Ligand Design

Prodrug Activation Pathway: Bis‑Amidoxime Reductase Substrate vs. Non‑Prodrug Amidines

4,4'-Dibenzamidoxime oxide is designed to be reduced by the mitochondrial amidoxime reducing component (mARC) enzyme system to yield the active antiparasitic diamidine, phenamidine. This activation pathway is absent for the parent diamidine (phenamidine, CAS 101-62-2), which carries a permanent positive charge that severely limits passive gastrointestinal absorption. While direct oral bioavailability data for this specific compound are not available, the bis‑benzamidoxime derivative of pentamidine (compound 1) demonstrated significant oral anti‑Pneumocystis activity at 33 μmol kg⁻¹ day⁻¹ in a rat model, whereas the parent diamidine pentamidine was completely inactive orally at the same dose [1]. This class‑level evidence supports the expectation that the 4,4’-dibenzamidoxime oxide prodrug of phenamidine will similarly improve oral delivery relative to phenamidine.

Prodrug Metabolism Amidoxime Reductase Oral Bioavailability

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Profile vs. Phenamidine

The replacement of the amidine groups (–C(=NH)NH2) in phenamidine with amidoxime groups (–C(=NOH)NH2) in 4,4'-dibenzamidoxime oxide fundamentally alters the ionization state at physiological pH. Amidines are strongly basic (pKa ~11‑12) and exist predominantly as protonated dications, whereas amidoximes are neutral species with significantly lower basicity (pKa of oxime OH ~10‑11; amidine NH2 ~5‑6) [1]. The target compound has a calculated LogP of approximately 1.46 (based on the phenamidine core structure), while the corresponding diamidine phenamidine has a much lower LogP due to permanent charge. The target compound possesses four hydrogen‑bond donors (two oxime OH and two amidine NH2) compared to four donors in phenamidine, but the neutral character of the amidoxime permits better membrane partitioning.

Druglikeness Prediction Permeability Physicochemical Profiling

Thermal Stability and Cyclisation Behaviour: Diphenyl Ether Backbone vs. Aliphatic Linker Diamidoximes

Aromatic amidoximes with diphenyl ether backbones undergo thermal cyclisation to form 1,2,4‑oxadiazoles upon acetylation, a reaction that proceeds via a polar cyclisation step followed by rate‑determining proton transfer in diphenyl ether solvent [1]. For the target compound, the electron‑withdrawing oxygen bridge between the two aromatic rings is expected to modulate the cyclisation rate relative to directly‑linked biphenyl analogs or flexible alkyl‑chain bis‑amidoximes. This differential thermal reactivity provides a quality‑control handle for distinguishing 4,4'-dibenzamidoxime oxide from other diamidoximes during procurement and characterization.

Thermal Stability Cyclisation Chemistry 1,2,4-Oxadiazole Formation

Recommended Application Scenarios for 4,4'-Dibenzamidoxime Oxide Based on Differentiating Evidence


Bidentate Ligand for Triphenylarsenic(V) and Related Organometallic Complexes

The dibenzamidoximate anion, generated from CAS 17353-82-1, serves as a rigid, didentate (N,O) chelating ligand that yields monomeric, non‑ionic trigonal bipyramidal complexes with Ph3As(V) centers [1]. This coordination mode is structurally distinct from the complexes formed by flexible‑linker diamidoximes or mono‑amidoximes. Researchers in main‑group organometallic chemistry can utilize this compound to prepare well‑defined arsenic(V) complexes for structural studies or as intermediates for further functionalization.

Prodrug Scaffold for Investigating Oral Delivery of Dicationic Antiparasitic Amidines

As the bis‑amidoxime prodrug of phenamidine, CAS 17353-82-1 provides a tool to study the oral bioavailability and metabolic activation of diphenyl‑ether‑linked dicationic compounds [2]. While the pentamidine‑derived bis‑amidoximes have been extensively characterized, the diphenyl ether linker in this compound offers a distinct scaffold for structure‑activity relationship (SAR) studies aimed at dissecting the contribution of the linker to prodrug activation kinetics, tissue distribution, and toxicity profiles.

Reference Standard for Thermal and Spectroscopic Characterization of Bis‑Amidoximes

The symmetrical structure and defined thermal cyclisation pathway of 4,4'-dibenzamidoxime oxide make it suitable as a reference compound for developing analytical methods (HPLC, DSC, IR, NMR) to characterize bis‑amidoxime libraries. The diphenyl ether backbone produces distinct spectroscopic signatures that can be used to differentiate this scaffold from methylene‑linked, furan‑linked, or directly‑linked bis‑amidoximes [3].

Precursor for 3,5‑Disubstituted 1,2,4‑Oxadiazole Synthesis

Upon O‑acetylation and thermal treatment, 4,4'-dibenzamidoxime oxide is expected to undergo cyclisation to yield a bis‑(4‑aminophenyl)ether‑substituted 1,2,4‑oxadiazole, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This transformation provides access to a structural class that cannot be obtained from alkyl‑chain‑linked bis‑amidoximes.

Quote Request

Request a Quote for N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.